![molecular formula C25H16F12O3 B12612407 (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol CAS No. 881689-01-6](/img/structure/B12612407.png)
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is a complex organic compound characterized by the presence of multiple trifluoromethyl groups. These groups contribute to its unique chemical properties, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the trifluoromethylated phenol: This is achieved through electrophilic aromatic substitution reactions.
Etherification: The phenol is then reacted with a suitable alkylating agent to form the methoxy derivative.
Final coupling: The methoxy derivative is coupled with another trifluoromethylated phenol under basic conditions to form the final product.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and cost-effectiveness. This often involves the use of continuous flow reactors and advanced purification techniques to ensure the purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The trifluoromethyl groups can participate in nucleophilic substitution reactions, often under basic conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted trifluoromethyl derivatives.
Scientific Research Applications
(3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is largely dependent on its ability to interact with various molecular targets. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily penetrate biological membranes. Once inside the cell, it can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
- (3,5-Bis(trifluoromethyl)phenyl)methanol
- (3,5-Bis(trifluoromethyl)phenyl)methoxybenzene
- (3,5-Bis(trifluoromethyl)phenyl)thiourea
Comparison: Compared to these similar compounds, (3,5-Bis{[3,5-bis(trifluoromethyl)phenyl]methoxy}phenyl)methanol is unique due to the presence of multiple trifluoromethyl groups and methoxy linkages. These structural features confer enhanced stability, lipophilicity, and reactivity, making it a valuable compound in various research and industrial applications.
Properties
CAS No. |
881689-01-6 |
|---|---|
Molecular Formula |
C25H16F12O3 |
Molecular Weight |
592.4 g/mol |
IUPAC Name |
[3,5-bis[[3,5-bis(trifluoromethyl)phenyl]methoxy]phenyl]methanol |
InChI |
InChI=1S/C25H16F12O3/c26-22(27,28)16-1-14(2-17(7-16)23(29,30)31)11-39-20-5-13(10-38)6-21(9-20)40-12-15-3-18(24(32,33)34)8-19(4-15)25(35,36)37/h1-9,38H,10-12H2 |
InChI Key |
OBBPGAWMIATJIV-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C=C1OCC2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)OCC3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-Methoxy-N-methyl-3-[4-(propan-2-yl)phenyl]propanamide](/img/structure/B12612350.png)
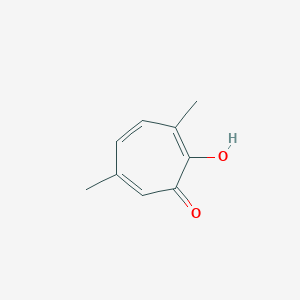
![2,5-Diphenyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B12612355.png)
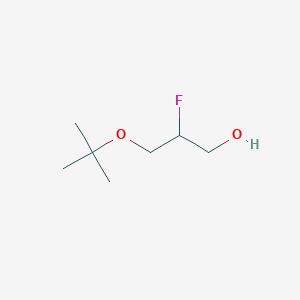
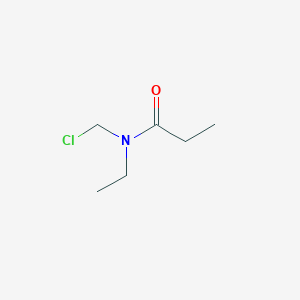
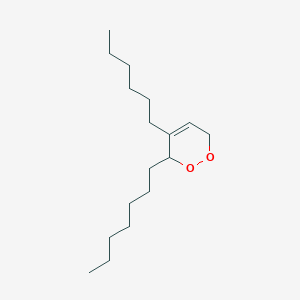
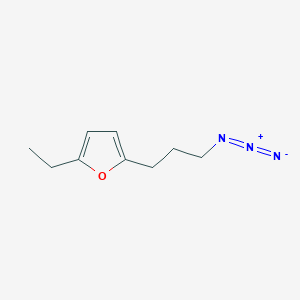
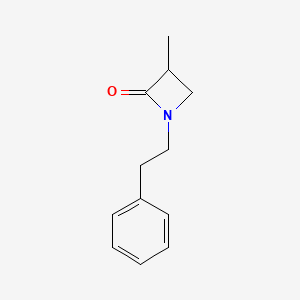
![N-(2-Aminoethyl)-4-[(2-amino-2-oxoethyl)amino]benzamide](/img/structure/B12612375.png)

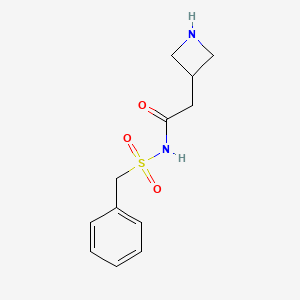
![1-[([1,1'-Biphenyl]-2-yl)methyl]-4-(2-phenylethyl)piperazine](/img/structure/B12612396.png)
![2-[(4-Benzoylphenyl)methyl]-1,2-thiazol-3(2H)-one](/img/structure/B12612398.png)
![2,2'-[[1,1'-Biphenyl]-2,2'-diylbis(sulfanediylethyne-2,1-diyl)]dithiophene](/img/structure/B12612399.png)
